3-(1H-benzimidazol-1-yl)Benzonitrile

Medicinal Chemistry Oncology Structure-Activity Relationship (SAR)

Crucial meta-isomer for kinase inhibitor and ACSL1 SAR. Its specific nitrile geometry is essential for replicating published datasets and probing target engagement, unlike the divergent para-isomer. Essential building block for PDGFR/ACSL1 library synthesis. For R&D only.

Molecular Formula C14H9N3
Molecular Weight 219.24 g/mol
CAS No. 25699-94-9
Cat. No. B13898225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-1-yl)Benzonitrile
CAS25699-94-9
Molecular FormulaC14H9N3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)C#N
InChIInChI=1S/C14H9N3/c15-9-11-4-3-5-12(8-11)17-10-16-13-6-1-2-7-14(13)17/h1-8,10H
InChIKeyATUPUCFKLIDOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-benzimidazol-1-yl)benzonitrile (CAS 25699-94-9): Procurement-Grade Overview for Benzimidazole-Based Research


3-(1H-benzimidazol-1-yl)benzonitrile is a 1-phenylbenzimidazole derivative characterized by a benzonitrile moiety at the meta position of the N-aryl ring. Its molecular formula is C14H9N3, with a molecular weight of 219.24 g/mol and a computed XLogP3-AA of 2.8 [1]. It is a member of the broader 1-phenylbenzimidazole chemotype, which has been extensively investigated as ATP-site inhibitors of kinases such as the platelet-derived growth factor receptor (PDGFR) [2] and as selective inhibitors of long-chain acyl-CoA synthetase-1 (ACSL1) [3]. The compound serves as a foundational scaffold or synthetic intermediate for generating targeted libraries in medicinal chemistry campaigns.

Why Generic 1-Phenylbenzimidazole Substitution Fails for 3-(1H-benzimidazol-1-yl)benzonitrile


The position of the nitrile substituent on the N-phenyl ring in 1-phenylbenzimidazoles is not trivial. Even closely related analogs—such as the para-substituted isomer 4-(1H-benzimidazol-1-yl)benzonitrile—exhibit divergent biological profiles and physicochemical properties. For instance, the para-isomer (CCL299) demonstrates selective cytotoxicity against HepG2 (IC50 = 1.0 μM) and HEp-2 (IC50 = 2.7 μM) cancer cell lines while sparing non-cancer cells [1]. This selectivity is tied to the specific spatial and electronic configuration of the para-nitrile group. The meta-substituted variant, 3-(1H-benzimidazol-1-yl)benzonitrile, presents a distinct vector for target engagement, which is critical in structure-activity relationship (SAR) studies. Furthermore, within the ACSL1 inhibitor series, subtle modifications to the benzimidazole scaffold profoundly impact isoform selectivity, with some analogs achieving remarkable selectivity over other ACSL isoforms [2]. Therefore, treating all 1-phenylbenzimidazole derivatives as interchangeable will lead to irreproducible results and flawed SAR conclusions. The procurement of the precise meta-isomer is essential for maintaining fidelity to published SAR datasets and for probing specific biological hypotheses that depend on this unique geometry.

Quantitative Differentiation Evidence for 3-(1H-benzimidazol-1-yl)benzonitrile Against Closest Analogs


Positional Isomerism: Meta- vs. Para-Substituted Benzonitrile Selectivity in Cancer Cell Lines

The compound 3-(1H-benzimidazol-1-yl)benzonitrile is a meta-substituted isomer. The directly comparable para-substituted isomer, 4-(1H-benzimidazol-1-yl)benzonitrile (CCL299), has been quantitatively profiled in cancer cell lines. CCL299 exhibited IC50 values of 1.0 μM in HepG2 hepatoblastoma cells and 2.7 μM in HEp-2 cervical cancer cells, with IC50 values >20 μM in non-cancer A549 and TIG-1-20 cells, indicating selective cytotoxicity [1]. While direct IC50 data for the target meta-isomer is not publicly available in a head-to-head assay, the stark difference in biological activity between positional isomers is a well-established principle in medicinal chemistry. The meta-nitrile group provides a different geometry and electronic distribution that will interact with biological targets in a manner distinct from the para-isomer. Therefore, procurement of the meta-isomer is essential for exploring SAR hypotheses that are not addressable by the para-analog.

Medicinal Chemistry Oncology Structure-Activity Relationship (SAR)

ACSL1 Inhibitor Scaffold: Benchmarked Potency and Selectivity within the Benzimidazole Series

3-(1H-benzimidazol-1-yl)benzonitrile serves as a core scaffold for the development of ACSL1 inhibitors. A closely related analog from this series, designated as compound 13, has been benchmarked with an IC50 of 0.042 μM against ACSL1 [1]. This compound also demonstrated excellent selectivity over other ACSL isoforms, a critical differentiator given the essential roles of these enzymes in lipid metabolism [1]. While the target compound is a simpler building block, its procurement is essential for constructing focused libraries to explore SAR around this potent and selective chemotype. The meta-benzonitrile group is a key structural feature that contributes to the overall binding mode and selectivity profile observed in the series.

Lipid Metabolism Enzyme Inhibition Drug Discovery

PDGFR Kinase Inhibition: Structure-Activity Relationship of 1-Phenylbenzimidazoles

1-Phenylbenzimidazoles, including the target compound, are a recognized class of ATP-site inhibitors of the platelet-derived growth factor receptor (PDGFR) [1]. SAR studies have demonstrated that closely related heterocycles are inactive, underscoring the critical nature of the 1-phenylbenzimidazole core for kinase inhibition [1]. For the para-substituted analog 4-(1H-benzimidazol-1-yl)benzonitrile, BindingDB reports an IC50 of 16,000 nM against PDGFR beta, illustrating that even active compounds in this class can exhibit a wide range of potencies [2]. The meta-substituted compound offers a distinct vector for further chemical modification, which is essential for optimizing potency and selectivity. Its procurement is a prerequisite for systematically exploring the chemical space around the N-phenyl ring to improve upon the moderate activity of some analogs.

Kinase Inhibition Cancer Biology Medicinal Chemistry

High-Value Application Scenarios for 3-(1H-benzimidazol-1-yl)benzonitrile in Scientific Procurement


Structure-Activity Relationship (SAR) Studies for Benzimidazole-Based Kinase Inhibitors

Medicinal chemistry teams aiming to optimize PDGFR or related kinase inhibitors should procure 3-(1H-benzimidazol-1-yl)benzonitrile as a key building block. By synthesizing and testing analogs derived from this meta-substituted scaffold, researchers can directly compare the impact of the nitrile group's position on kinase inhibition, building upon the established SAR for 1-phenylbenzimidazoles [1]. This systematic approach is essential for identifying compounds with improved potency and selectivity over existing analogs like the para-isomer [2].

Hit-to-Lead Optimization for Selective ACSL1 Inhibitors

Given the discovery of a potent and selective ACSL1 inhibitor series based on a benzimidazole core [1], 3-(1H-benzimidazol-1-yl)benzonitrile is a strategic starting material for generating focused libraries. Researchers can use this compound to introduce diverse substituents at other positions on the benzimidazole ring, with the goal of identifying novel analogs that maintain or exceed the potency (IC50 = 0.042 μM) and isoform selectivity demonstrated by lead compound 13 [1].

Comparative Oncology Research on Positional Isomers of Benzimidazoles

Cancer biologists investigating the mechanism of action of benzimidazole derivatives can use 3-(1H-benzimidazol-1-yl)benzonitrile to conduct comparative studies against its para-substituted isomer, CCL299. While CCL299 has been shown to induce G1-phase arrest and apoptosis with IC50 values of 1.0-2.7 μM in certain cancer cells [2], the activity of the meta-isomer remains unexplored. A side-by-side comparison will elucidate the role of nitrile positioning in dictating cellular phenotype and target engagement, providing critical insight for the development of more selective anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-benzimidazol-1-yl)Benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.